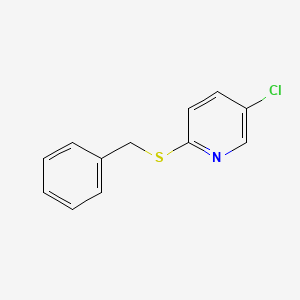

2-(Benzylthio)-5-chloropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNS |

|---|---|

Molecular Weight |

235.73 g/mol |

IUPAC Name |

2-benzylsulfanyl-5-chloropyridine |

InChI |

InChI=1S/C12H10ClNS/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

XFCRKJZILQVXJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Benzylthio 5 Chloropyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-(benzylthio)-5-chloropyridine is susceptible to both electrophilic and nucleophilic attack, with the nature of the substituent and the reaction conditions dictating the outcome.

Halogen Displacement Reactions

The chlorine atom at the 5-position of the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comnih.gov Halopyridines are generally less reactive than acyl chlorides in these reactions because nucleophilic attack requires the temporary disruption of the ring's aromaticity. youtube.com The reactivity of halogens in these displacement reactions generally follows the trend F > Cl > Br > I. savemyexams.comyoutube.com

In a related example, the reaction of 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide with benzyl (B1604629) mercaptan in the presence of potassium carbonate and N,N-dimethylformamide (DMF) resulted in the selective displacement of the chlorine atom at the 2-position. nih.gov The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can enhance the yield of such reactions. nih.gov

Table 1: Halogen Displacement Reaction Conditions

| Reactant | Reagent | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | Benzyl mercaptan, K2CO3 | None | DMF | 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | 32% | nih.gov |

This interactive table provides examples of halogen displacement reactions.

Substitutions at the Benzylthio Moiety

The benzylthio group itself can be a site of chemical transformation. While direct electrophilic substitution on the benzyl ring is not a commonly reported reaction for this specific molecule, the sulfur atom can be targeted by various reagents. The synthesis of related 2-(benzylthio)pyrimidine derivatives has been achieved by reacting 2-thiopyrimidines with benzyl halides in the presence of a base. scirp.org This demonstrates the nucleophilic character of the sulfur in the thiol precursor and the susceptibility of the benzyl halide to nucleophilic attack.

Oxidation and Reduction Chemistry of the Thioether Linkage

The sulfur atom in the thioether linkage of this compound can exist in various oxidation states, leading to the formation of sulfoxides and sulfones, or it can be cleaved through reductive processes.

Sulfoxide (B87167) and Sulfone Formation

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established transformation. organic-chemistry.orgnih.gov A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally friendly choice. nih.govias.ac.in The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the reaction conditions, including the stoichiometry of the oxidant and the presence of catalysts. organic-chemistry.orgias.ac.in

For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide in glacial acetic acid under metal-free conditions. nih.gov For the formation of sulfones, stronger oxidizing conditions or catalysts are often necessary. organic-chemistry.orgresearchgate.net Catalytic systems such as tantalum carbide or niobium carbide with hydrogen peroxide can provide high yields of sulfoxides or sulfones, respectively. organic-chemistry.org

Table 2: General Conditions for Thioether Oxidation

| Substrate Type | Oxidant | Catalyst/Solvent | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Sulfides | 30% H2O2 | Glacial Acetic Acid | Sulfoxides | High selectivity, metal-free | nih.gov |

| Sulfides | 30% H2O2 | Tantalum Carbide | Sulfoxides | High yield, reusable catalyst | organic-chemistry.org |

| Sulfides | 30% H2O2 | Niobium Carbide | Sulfones | High yield, reusable catalyst | organic-chemistry.org |

This interactive table summarizes common methods for the oxidation of thioethers.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridyl nitrogen can also act as a directing group in C-H activation reactions, facilitating functionalization at other positions on the ring. rsc.orgnih.gov

Commonly employed cross-coupling reactions for halopyridines include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.org For example, N-aryl-2-aminopyridines, which can be prepared from 2-halopyridines, are versatile substrates in palladium- and rhodium-catalyzed C-H functionalization reactions. rsc.orgnih.gov While specific examples detailing the cross-coupling of this compound are not abundant in the literature, the reactivity of the C-Cl bond in similar 2-chloropyridine (B119429) systems is well-documented. youtube.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide |

| Benzyl mercaptan |

| Potassium carbonate |

| N,N-dimethylformamide (DMF) |

| Tetrabutylammonium bromide (TBAB) |

| Acetonitrile |

| 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide |

| 2-thiopyrimidines |

| Benzyl halides |

| Sulfoxides |

| Sulfones |

| Hydrogen peroxide |

| Glacial acetic acid |

| Tantalum carbide |

| Niobium carbide |

| Urea-Hydrogen Peroxide |

| Phthalic Anhydride |

| Ethyl Acetate (B1210297) |

| N-aryl-2-aminopyridines |

Palladium-Catalyzed Arylation and Hetarylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound is a viable substrate for such transformations. The presence of a chlorine atom on the pyridine ring allows for palladium-catalyzed C-H arylation and hetarylation, enabling the formation of new carbon-carbon bonds. These reactions typically involve the coupling of the chloropyridine derivative with various aromatic or heteroaromatic partners. chemrxiv.orgnih.gov

Recent advancements have focused on direct C-H arylation methods, which offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials. chemrxiv.org For instance, efficient protocols for the direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives have been developed, showcasing broad functional group tolerance and facilitating the synthesis of diverse 2-(fluorinated aryl)pyridines. chemrxiv.org Mechanistic studies, often supported by density functional theory (DFT) computations, provide insights into the catalytic cycle and help in optimizing reaction conditions. chemrxiv.org

The reactivity of the chloropyridine substrate can be influenced by the electronic properties of the coupling partner and the specific palladium catalyst system employed. Catalyst systems composed of palladium acetate and specialized phosphine (B1218219) ligands, such as di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430), have proven effective in these transformations. nih.gov The choice of base and solvent also plays a crucial role in the reaction's success.

Suzuki-Miyaura and Stille Coupling Applications

The Suzuki-Miyaura and Stille coupling reactions are powerful palladium-catalyzed methods for forming C-C bonds, and this compound can serve as a substrate in these transformations.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, such as the chloro-substituent in this compound. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. rsc.orgresearchgate.net Research has demonstrated the successful Suzuki-Miyaura coupling of various aryl and heteroaryl boronic acids with chloropyridine derivatives, often under aqueous and low-catalyst-loading conditions, which is particularly relevant for industrial applications. rsc.orgresearchgate.net For example, a highly efficient protocol for the Suzuki-Miyaura cross-coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with a range of aryl and heteroaryl boronic acids has been developed, highlighting the broad applicability of this method. researchgate.net

The Stille coupling utilizes organotin compounds as the coupling partners. organic-chemistry.orgwikipedia.orglibretexts.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The reaction is versatile, allowing for the coupling of various sp2-hybridized groups, including vinyl and aryl moieties. wikipedia.org The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.org The reaction conditions, including the choice of palladium catalyst and ligands, are crucial for achieving high yields and selectivity. nih.govnih.gov

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |

| Toxicity of Reagent | Generally low toxicity | High toxicity |

| Reaction Conditions | Typically requires a base | Does not always require a base |

| Byproducts | Boron-based byproducts, often water-soluble and easily removed | Tin-based byproducts, can be difficult to remove |

| Functional Group Tolerance | Generally good | Generally good |

Other Metal-Catalyzed Transformations (e.g., alkylation, vinylation)

Beyond arylation, this compound and related chloropyridines can participate in other metal-catalyzed transformations, such as alkylation and vinylation.

Palladium-catalyzed alkylation of 2-phenylpyridines with alkyl iodides has been reported, demonstrating the feasibility of forming C(sp2)-C(sp3) bonds. rsc.org Similarly, palladium-catalyzed amination reactions of chloropyridines with various amines are well-established, providing access to a wide range of substituted pyridine derivatives. cmu.edu These reactions often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. cmu.edu

Vinylation reactions, which introduce a vinyl group, can also be achieved through palladium-catalyzed cross-coupling. The Stille coupling, for instance, is effective for coupling with vinylstannanes. wikipedia.org These reactions expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups that can be further elaborated.

Cycloaddition and Heterocycle Annulation Reactions involving this compound

The pyridine ring and its substituents in this compound can participate in cycloaddition and annulation reactions to construct more complex heterocyclic systems.

Construction of Fused Pyridine Systems

The synthesis of fused pyridine systems is an active area of research due to the prevalence of these motifs in biologically active molecules. nih.gov While direct examples involving this compound are not extensively documented in the provided search results, the general principles of constructing fused pyridine systems can be applied. For instance, palladium-catalyzed rollover annulation reactions of 1-benzylpyrazoles with alkynes have been developed to create tricyclic 2-benzazepines, which are a type of fused pyridine system. nih.gov This suggests that with appropriate functionalization, the pyridine core of this compound could serve as a building block in similar annulation strategies. The development of pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition reactions also presents a novel approach to synthesizing pyridine bioisosteres. chemrxiv.org

Diels-Alder Type and 1,3-Dipolar Cycloaddition Reactions

The pyridine ring itself can participate in cycloaddition reactions, although its aromaticity can make it less reactive than non-aromatic dienes.

Diels-Alder reactions involving five-membered heterocycles like furans and thiophenes are well-known. nih.gov The Diels-Alder reactivity of pyridines is less common but can occur, particularly with activated dienophiles or under specific conditions. For example, Diels-Alder reactions of 1,2,4-triazines, which are structurally related to pyridines, have been studied. rsc.org The reactivity of the diene can be influenced by substituents, and geminal substitution can sometimes disrupt these reactions. nih.gov While direct Diels-Alder reactions involving this compound are not explicitly detailed, the principles of cycloaddition suggest that it could potentially act as a dienophile or, if appropriately modified, as a diene.

1,3-Dipolar cycloadditions are versatile reactions for constructing five-membered heterocyclic rings. wikipedia.orgslideshare.netnumberanalytics.com These reactions involve a 1,3-dipole and a dipolarophile. organic-chemistry.org The pyridine ring or its substituents could potentially act as the dipolarophile. For instance, cycloaddition reactions involving a nitrogen atom of a triazolyl substituent and the pyridine ring have been described. core.ac.uk The synthesis of dispyrothiazolo[3,2-a]pyrimidines has been achieved through the [3+2]-cycloaddition of azomethinylides to dipolarophiles containing a thiazolo[3,2-a]pyrimidine core. mdpi.com This demonstrates the potential for the pyridine moiety within a larger heterocyclic system to direct cycloaddition reactions.

Functional Group Interconversions and Derivatization Strategies

The chemical behavior of this compound is characterized by the interplay of its electron-donating benzylthio group and the electron-withdrawing chloro group on the pyridine ring. This electronic landscape dictates the regioselectivity and feasibility of various transformations.

One of the primary reactions of 2-chloropyridines is nucleophilic aromatic substitution, where the chlorine atom at the 2-position is displaced by a nucleophile. This reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen, which helps to stabilize the intermediate Meisenheimer complex. The presence of the benzylthio group can further influence the reactivity of the C-Cl bond.

The benzylthio group itself is susceptible to oxidation, offering a straightforward route to the corresponding sulfoxide and sulfone derivatives. These oxidized forms can exhibit altered biological activities and physicochemical properties. Furthermore, the chlorine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents.

Table 1: Derivatization of this compound via Nucleophilic Aromatic Substitution

| Nucleophile | Reagents and Conditions | Product | Reference |

| Amine (General) | Amine, Heat | 2-Amino-5-(benzylthio)pyridine derivative | wikipedia.org |

| Phenylacetonitrile | Base | 2-(1-cyano-1-phenylmethyl)-5-chloropyridine | chempanda.com |

This table presents generalized and potential derivatizations based on the known reactivity of 2-chloropyridines. Specific examples with "this compound" are not extensively documented in readily available literature.

The derivatization of the amino group in related 2-amino-5-chloropyridine (B124133) compounds is a well-established strategy. For instance, acylation of 5-chloro-2-aminopyridine with various carboxylic acids proceeds in excellent yields. This suggests that once the chloro group in this compound is substituted with an amino group, further derivatization is readily achievable.

Table 2: Oxidation of the Benzylthio Group

| Product | Oxidizing Agent | Conditions | Reference |

| 2-(Benzylsulfinyl)-5-chloropyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric amount | General Method |

| 2-(Benzylsulfonyl)-5-chloropyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Excess | General Method |

This table outlines potential oxidation reactions based on general methodologies for sulfide (B99878) oxidation. Specific literature detailing these transformations for "this compound" is not widely available.

The oxidation of the sulfide to a sulfoxide or a sulfone can significantly impact the electronic properties of the pyridine ring, potentially influencing the reactivity of the chloro substituent in subsequent reactions.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, Ligand, Base | 2-(Benzylthio)-5-arylpyridine | General Method |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | N-Aryl/alkyl-5-(benzylthio)pyridin-2-amine | General Method |

This table illustrates potential cross-coupling reactions based on established methods for halopyridines. Specific applications to "this compound" require further investigation from specialized literature.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of this compound. The Suzuki-Miyaura coupling allows for the formation of C-C bonds, introducing aryl or vinyl groups at the 5-position. The Buchwald-Hartwig amination provides a versatile method for the synthesis of a wide range of N-substituted amino derivatives. The choice of ligand is crucial in these reactions to ensure high efficiency and to avoid catalyst deactivation.

Design and Synthesis of Derivatives and Analogues of 2 Benzylthio 5 Chloropyridine

Structural Diversification through Substituent Modification

The modification of substituents on both the benzyl (B1604629) and pyridine (B92270) moieties of the core structure allows for a systematic investigation of structure-activity relationships. These synthetic strategies leverage well-established organic reactions to introduce a wide array of functional groups.

The benzyl group of 2-(benzylthio)-5-chloropyridine serves as a versatile handle for structural diversification. The introduction of various substituents on its aromatic ring can significantly alter the electronic and steric properties of the entire molecule. The synthesis of these derivatives typically involves the reaction of 5-chloro-2-mercaptopyridine with a range of substituted benzyl halides.

Research on analogous structures, such as 2-(benzylthio)pyrimidines and 2-(benzylthio)benzenesulfonamides, demonstrates the feasibility of this approach. For instance, a series of 2-(benzylthio)pyrimidine derivatives were prepared by condensing 2-thiopyrimidines with various benzyl halides in the presence of a base like triethylamine (B128534) in a tetrahydrofuran (B95107) (THF) solvent. scirp.org This method allows for the introduction of diverse groups onto the benzyl ring, including methyl (Me), fluorine (F), chlorine (Cl), methyl carboxylate (CO₂Me), and nitro (NO₂) groups, with reported yields ranging from 50% to 95%. scirp.org The 1H NMR spectra of these 2-benzylthio-pyrimidines characteristically show two doublets for the methylene (B1212753) protons of the benzyl group (S-CH₂), attributed to the molecule's tetrahedral geometry. scirp.org

Similarly, the synthesis of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives showcases the reaction of a mercapto-substituted core with substituted benzyl chlorides. nih.gov This highlights a general and adaptable methodology for creating a library of compounds with varied benzyl functionalities.

Table 1: Examples of Synthesized 2-(Benzylthio)pyrimidine Derivatives with Varied Benzyl Moieties

| Compound | Benzyl Substituent | Yield (%) | Reference |

| 6c | 4-Methyl | - | scirp.org |

| 6d | 3-Nitro | - | scirp.org |

| 6h | 3-Nitro | - | scirp.org |

Modifying the pyridine ring itself offers another avenue for creating structural analogues. This can be achieved by starting with pre-functionalized pyridines or by direct substitution on the this compound scaffold, although the latter can be challenging due to regioselectivity issues.

A practical method for synthesizing a variety of substituted pyridine-3-thiols has been developed, which can serve as precursors for thioether derivatives. nuph.edu.ua This two-step procedure uses substituted 3-iodopyridines and thiobenzoic acid as a sulfur donor, enabling the synthesis of pyridine-thiols with substituents such as fluorine (F), chlorine (Cl), bromine (Br), methyl (CH₃), and methoxy (B1213986) (OCH₃) groups in high yields. nuph.edu.ua These functionalized pyridine-thiols can then be alkylated with benzyl halides to produce the desired 2-(benzylthio)pyridine derivatives with diverse substitution patterns on the pyridine ring.

Furthermore, general strategies for preparing highly substituted pyridines, such as the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines, provide access to a wide variety of tri-, tetra-, and penta-substituted pyridines, which can be further elaborated into thioether derivatives. nih.gov

Development of Pyridine-Thioether-Containing Heterocyclic Scaffolds

Building upon the this compound core, more complex heterocyclic systems can be synthesized. This involves using the pyridine-thioether as a building block for the construction of fused or linked heterocyclic rings like thiazoles, thiadiazoles, triazoles, triazines, and pyrimidines.

The synthesis of thiazole (B1198619) and thiadiazole rings containing a pyridine-thioether moiety is a common strategy for developing new chemical scaffolds.

Thiazole Derivatives: Thiazole rings can be constructed from pyridine-containing precursors. For example, pyridine-substituted thiazole hybrids have been synthesized using precursors like 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, which is reacted with various α-halogenated carbonyl compounds. nih.gov A more direct approach involves the Hantzsch thiazole synthesis, reacting a thioamide (which can be derived from a pyridine structure) with an α-haloketone. wikipedia.org The synthesis of pyridyl-substituted thiazolyl triazole derivatives often begins with the creation of a 4-methyl-2-(pyridin-3/4-yl)-5-carbethoxythiazole, demonstrating the integration of pyridine and thiazole rings. scielo.br

1,3,4-Thiadiazole (B1197879) Derivatives: The 1,3,4-thiadiazole ring is frequently synthesized from thiosemicarbazide (B42300) precursors. A general route involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.comsbq.org.br To create a pyridine-thioether containing thiadiazole, a pyridine derivative with a carboxylic acid function would be used as the starting material. Another common method is the reaction of acylhydrazines with carbon disulfide or isothiocyanates. sbq.org.br For instance, 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety have been obtained by reacting alkylidenecarbodithioate with hydrazonoyl halides, showcasing multi-component strategies to build complex heterocycles. nih.govresearchgate.net The fusion of triazole and thiadiazole rings to a pyridine core can be achieved through condensation reactions, for example, by reacting 4-Amino-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol with substituted phenacyl bromides.

Table 2: Synthetic Methods for Thiadiazole Derivatives

| Starting Materials | Reagents | Product Type | Reference |

| Aromatic Carboxylic Acids, Thiosemicarbazide | Phosphorus Oxychloride | 2-Amino-5-aryl-1,3,4-thiadiazole | mdpi.com |

| Aldehyde Thiosemicarbazones | Ferric Chloride | 2-Amino-5-aryl-1,3,4-thiadiazole | sbq.org.br |

| Acylhydrazines, Isothiocyanate | - | 2-Substituted-1,3,4-thiadiazoles | sbq.org.br |

| 4-Amino-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol, Phenacyl Bromide | Ethanol (B145695) | 6-Aryl- nuph.edu.uaneliti.combu.edu.egtriazolo[3,4-b] nuph.edu.uabu.edu.egnih.govthiadiazole |

Triazole Derivatives: 1,2,4-Triazoles are commonly synthesized via the Pellizzari reaction or from thiosemicarbazide derivatives. A widely used method involves refluxing a thiosemicarbazide derivative with a base like potassium carbonate in ethanol to form the triazole-thione ring. scielo.br The synthesis of 3,5-disubstituted 1,2,4-triazoles containing pyrazole (B372694) and thioether moieties has also been reported through multi-step routes. nih.gov The fusion of a triazole ring to other heterocyclic systems is a key strategy; for example, new indolyl 1,2,4-triazole (B32235) scaffolds have been synthesized by reacting hydrazine (B178648) hydrate (B1144303) with potassium 2-(1H-indole-3-carbonyl)hydrazine-1-carbodithioate. mdpi.com These methods can be adapted to incorporate a pyridine-thioether structure by starting with appropriately functionalized pyridine precursors.

Triazine Derivatives: Substituted s-triazines are generally prepared through the condensation of cyanuric chloride with nucleophilic reagents, such as amines. ontosight.ai To incorporate a pyridine moiety, a pyridyl-containing nucleophile can be used. For example, the synthesis of 2,6-diamino-4-(2-pyridyl)-s-triazine (B3822051) involves this type of condensation. ontosight.ai Another approach involves the one-pot reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of a hydrazinyl-s-triazine to afford pyrazolyl-s-triazine derivatives. mdpi.com Highly substituted pyridines can also be prepared from 1,2,4-triazines via the inverse-electron-demand Diels-Alder reaction, a process that could potentially be reversed or adapted to build triazine rings from pyridine precursors. nih.gov

The synthesis of pyrimidine (B1678525) analogues of this compound involves constructing a pyrimidine ring while retaining the core pyridine-thioether structure. A direct method for creating 2-(benzylthio)pyrimidines involves the condensation of 2-thiopyrimidines with benzyl halides. scirp.org This reaction is typically performed in a solvent like THF with a base such as triethylamine. scirp.org

More complex pyrimidine-based systems can also be constructed. For example, 1,2,4-triazolo[1,5-a]pyrimidines are synthesized via a three-component Biginelli-like reaction of aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles. nih.gov By using a pyridine-containing aldehyde, this method could be used to generate pyridine-substituted triazolopyrimidine systems. The C-alkylation of pyrimidines using phenolic Mannich bases provides a route to 5-benzylpyrimidines, a strategy that has been applied to the synthesis of the antibacterial agent trimethoprim. nih.gov This demonstrates a method for creating a C-C bond between a pyrimidine and a benzyl-type group, which could be adapted for analogues of the target compound.

Regioselective Functionalization of Pyridine Ring Systems for Analogues

The synthesis of analogues of this compound through the regioselective functionalization of its pyridine core is a nuanced challenge, governed by the electronic and steric influences of the existing benzylthio and chloro substituents. The pyridine ring is inherently electron-deficient, which dictates its reactivity towards various reagents. The positions available for functionalization on the this compound ring are C-3, C-4, and C-6. The directing effects of the substituents play a crucial role in determining the site of reaction.

Methodologies for the regioselective functionalization of pyridine rings are diverse, encompassing directed ortho-metalation (DoM), halogen/metal exchange, and transition-metal-catalyzed C-H activation. The application of these methods to this compound allows for the introduction of a wide array of functional groups at specific positions, leading to the generation of novel analogues.

One powerful strategy for the functionalization of substituted pyridines involves the formation of pyridyne intermediates. For substrates similar to this compound, such as 2-alkoxy or 2-alkylthio-3-chloropyridines, regioselective lithiation followed by elimination can generate a 3,4-pyridyne intermediate. Research has shown that the C-2 substituent, in this case, the benzylthio group, can exert a coordinating effect. This directs the subsequent nucleophilic addition of reagents like organomagnesium halides preferentially to the C-4 position. This method provides a reliable route to 4-substituted analogues of this compound.

Transition-metal-catalyzed C-H activation represents another key approach for the direct functionalization of pyridine rings. The regioselectivity of these reactions is often guided by the formation of a stable metallacyclic intermediate. In the case of this compound, the sulfur atom of the benzylthio group can act as a directing group, facilitating C-H activation at the adjacent C-3 position. This would lead to the formation of 3-substituted derivatives.

Furthermore, the electronic properties of the pyridine ring can be modulated to achieve functionalization at different positions. The formation of pyridine N-oxides, for instance, alters the electron distribution in the ring, making the C-4 and C-6 positions more susceptible to nucleophilic attack. This strategy can be employed to introduce substituents at positions that are otherwise difficult to functionalize.

The interplay of these regioselective strategies allows for a systematic exploration of the chemical space around the this compound scaffold, enabling the synthesis of a diverse library of analogues with tailored modifications on the pyridine ring.

Spectroscopic and Advanced Structural Characterization of 2 Benzylthio 5 Chloropyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 2-(benzylthio)-5-chloropyridine, COSY spectra would show cross-peaks between adjacent protons on the pyridine (B92270) and benzene (B151609) rings, confirming their connectivity. For instance, the proton at position 3 of the pyridine ring would show a correlation with the proton at position 4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique maps longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the benzylic protons (CH₂) would show correlations to the carbons of the phenyl ring and the sulfur-bearing carbon of the pyridine ring, bridging the two main structural motifs of the molecule.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in COSY |

| H-3 | C-2, C-4, C-5 | H-4 |

| H-4 | C-3, C-5, C-6 | H-3, H-6 |

| H-6 | C-4, C-5 | H-4 |

| Benzylic CH₂ | C-2 (pyridine), C-1' (phenyl), C-2'/C-6' (phenyl) | Phenyl protons |

| Phenyl protons | Benzylic CH₂, other phenyl carbons | Other phenyl protons |

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and dynamics of crystalline materials, including identifying polymorphism, which is the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs can exhibit distinct physical properties. High-resolution ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide information on the number of non-equivalent molecules in the asymmetric unit of the crystal and details about intermolecular interactions, such as hydrogen bonding. nih.gov

Chemical Shift Predictions from Computational Methods

Computational chemistry offers powerful methods for predicting NMR chemical shifts. nih.gov By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to calculate the magnetic shielding tensors of nuclei in a molecule. vu.nl These theoretical values can then be converted into chemical shifts. Comparing the predicted spectra with experimental data can aid in the assignment of complex spectra and provide confidence in the proposed structure. nih.govresearchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. quality-assistance.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. For this compound, HRMS would confirm its molecular formula, C₁₂H₁₀ClNS, by matching the experimentally measured mass with the calculated exact mass. This technique is also invaluable for identifying and characterizing impurities and degradation products. nih.govchromatographyonline.com

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the molecular structure and can reveal details about intermolecular interactions in the crystal lattice, such as stacking interactions between the aromatic rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands for C-H stretching of the aromatic rings and the methylene (B1212753) group, C=C and C=N stretching vibrations of the pyridine and benzene rings, and the C-S stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals. For this compound, the S-CH₂ and aromatic ring vibrations would be prominent.

The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. nih.gov

A summary of expected vibrational frequencies for this compound is provided in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₂) | 2950-2850 | FT-IR, Raman |

| C=C/C=N Ring Stretch | 1600-1400 | FT-IR, Raman |

| C-S Stretch | 700-600 | FT-IR, Raman |

| C-Cl Stretch | 800-600 | FT-IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of a molecule are dictated by its electronic structure and the transitions that can occur between different energy levels upon irradiation. For this compound, the electronic spectrum is primarily determined by the interplay of the chloropyridine and benzylthio chromophores. While specific experimental spectroscopic data for this compound is not extensively documented in publicly available literature, its photophysical characteristics can be inferred by examining its constituent parts and related compounds.

The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from the pyridine ring, the benzyl (B1604629) group, and the thioether linkage, with modifications due to their conjugation and substitution. The pyridine moiety typically exhibits π-π* and n-π* transitions. nih.gov The π-π* transitions are generally more intense and occur at shorter wavelengths, while the n-π* transitions, involving the non-bonding electrons on the nitrogen atom, are weaker and can be sensitive to solvent polarity. nih.gov For instance, 2-chloropyridine (B119429) itself shows absorption bands in the ultraviolet region. nist.gov The presence of the chlorine atom, an electron-withdrawing group, and the benzylthio group, which can act as an electron-donating group through the sulfur atom, will influence the energy of these transitions.

The benzylthio group introduces additional chromophores: the benzene ring and the sulfur atom. The benzene ring has its own characteristic π-π* absorptions. The thioether sulfur atom possesses non-bonding electrons that can participate in n-σ* and potentially n-π* transitions if conjugated with an adjacent π-system. The interaction between the sulfur atom's lone pairs and the pyridine ring's π-system can lead to intramolecular charge transfer (ICT) character in the electronic transitions. Such ICT bands are often sensitive to the polarity of the solvent.

To provide context, the following table summarizes the general UV absorption characteristics of the core structural motifs found in this compound.

| Compound/Chromophore | Absorption Maxima (λmax) | Transition Type |

| Pyridine | ~251 nm, ~270 nm | π-π, n-π |

| 2-Chloropyridine | ~264 nm | π-π |

| Thioanisole (as proxy for benzylthio) | ~255 nm, ~280 nm | π-π |

Note: These values are approximate and can vary with solvent and substitution.

Computational Chemistry and Theoretical Investigations of 2 Benzylthio 5 Chloropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a many-electron system to provide detailed information about its geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. DFT methods, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for this purpose. The optimization process systematically adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters of 2-(Benzylthio)-5-chloropyridine (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C(pyridine)-S | 1.78 |

| S-C(benzyl) | 1.85 | |

| C(pyridine)-Cl | 1.75 | |

| Bond Angle (°) | C-S-C | 103.5 |

| Dihedral Angle (°) | Pyridine-S-C-Benzyl | 85.0 |

Note: The data in this table is illustrative and represents typical values for similar structures, as direct computational results for this compound are not available in the cited literature.

The electronic structure analysis would involve the examination of the distribution of electrons within the molecule, including the calculation of atomic charges and the visualization of the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions, providing insights into the molecule's reactivity towards electrophiles and nucleophiles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the benzyl (B1604629) group, which are electron-rich moieties. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyridine (B92270) ring, particularly the carbon atoms bonded to the electronegative nitrogen and chlorine atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes and is based on typical values for similar aromatic thioethers.

Prediction of Reactivity Descriptors (e.g., Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. The electrophilicity index (ω), for instance, quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η). These parameters are, in turn, approximated from the HOMO and LUMO energies. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Note: This data is illustrative and serves to demonstrate the type of information obtained from such calculations.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict spectroscopic properties, which can be compared with experimental data for validation of the theoretical model. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

Similarly, the calculation of vibrational frequencies (IR and Raman) is performed by determining the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the different vibrational modes of the molecule. Comparing the calculated vibrational spectrum with an experimental one can help in the identification of characteristic functional groups and in confirming the molecular structure.

Table 4: Hypothetical Calculated ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C2 (Pyridine, attached to S) | 160.2 |

| C5 (Pyridine, attached to Cl) | 135.8 |

| C(benzyl, attached to S) | 38.5 |

Note: This data is for illustrative purposes.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. By modeling the reactants, products, and any intermediate and transition states, it is possible to map out the entire energy profile of a reaction. This provides valuable information about the feasibility of a proposed mechanism and can help in optimizing reaction conditions.

For the synthesis of this compound, a likely route would involve the nucleophilic substitution of a chlorine atom on a pyridine ring with a benzylthiolate anion. Computational modeling could be used to study the mechanism of this reaction, for example, by comparing an SNAr (nucleophilic aromatic substitution) pathway with other possibilities. The calculations would involve locating the transition state for the reaction and determining its energy, which corresponds to the activation energy of the reaction. A lower activation energy would indicate a more favorable reaction pathway.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a single, optimized geometry, molecules are in constant motion at any temperature above absolute zero. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different conformations that the molecule can adopt and the transitions between them.

For this compound, an MD simulation would be particularly useful for studying the flexibility of the benzylthio group and the rotational barrier around the C-S and S-C bonds. This would provide a more complete picture of the molecule's conformational landscape than can be obtained from static quantum chemical calculations alone. The results of an MD simulation can be used to calculate various properties, such as average bond lengths and angles, and to identify the most populated conformations.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their macroscopic properties or chemical reactivity, respectively. nih.gov These models are invaluable in medicinal chemistry and materials science for predicting the behavior of new molecules, thereby guiding synthetic efforts toward compounds with desired characteristics. researchgate.net For a molecule like this compound, QSPR/QSRR models could be developed to predict various attributes, including but not limited to, solubility, chromatographic retention times, or reactivity in specific chemical transformations.

The development of a QSPR/QSRR model typically involves the following steps:

Dataset Assembly: A series of structurally related compounds with experimentally determined property or reactivity values is compiled. For this compound, this would involve synthesizing and testing a library of derivatives with variations in the substituents on the pyridine and/or benzyl rings.

Descriptor Calculation: A large number of numerical descriptors that encode the structural, electronic, and physicochemical features of the molecules are calculated using computational chemistry software. These can range from simple constitutional descriptors (e.g., molecular weight) to complex 3D descriptors derived from quantum chemical calculations.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical equation that links a subset of the calculated descriptors to the experimental property or reactivity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using statistical techniques like cross-validation (e.g., leave-one-out) and by predicting the properties of a set of compounds not used in the model development (an external test set). nih.gov

While specific QSPR/QSRR studies on this compound are not extensively reported in the public domain, we can infer the types of descriptors that would likely be significant based on studies of analogous structures, such as functionalized pyridines and thioethers. nih.govnih.gov

Detailed Research Findings

Research on related heterocyclic compounds suggests that a combination of electronic, steric, and lipophilic descriptors often governs their properties and reactivity. For instance, in a hypothetical QSPR study on a series of this compound derivatives, one might investigate their retention time in reversed-phase high-performance liquid chromatography (HPLC), which is related to their lipophilicity.

The following hypothetical data illustrates the principles of a QSPR study.

Table 1: Hypothetical QSPR Data for this compound Derivatives

| Compound | Substituent (R) on Benzyl Ring | Experimental logP | Calculated ClogP | Molecular Weight (MW) | Polar Surface Area (PSA) |

| 1 | H | 3.5 | 3.45 | 237.7 | 42.1 Ų |

| 2 | 4-CH₃ | 3.9 | 3.85 | 251.7 | 42.1 Ų |

| 3 | 4-OCH₃ | 3.6 | 3.55 | 267.7 | 51.3 Ų |

| 4 | 4-Cl | 4.0 | 3.98 | 272.2 | 42.1 Ų |

| 5 | 4-NO₂ | 3.3 | 3.25 | 282.7 | 87.9 Ų |

In this hypothetical scenario, a QSPR model could be developed to predict the octanol-water partition coefficient (logP), a measure of lipophilicity. The calculated descriptors might include ClogP (a theoretical measure of lipophilicity), molecular weight (MW), and polar surface area (PSA). A resulting QSPR equation might look like:

Predicted logP = 0.95 * ClogP + 0.002 * MW - 0.01 * PSA + constant

This equation would suggest that lipophilicity is strongly correlated with the calculated ClogP, with minor contributions from molecular size and polarity.

Similarly, a QSRR study could be conducted to understand the factors influencing the reactivity of this compound in a particular reaction, for example, oxidation of the thioether to a sulfoxide (B87167).

Table 2: Hypothetical QSRR Data for the Oxidation of this compound Derivatives

| Compound | Substituent (R) on Benzyl Ring | Reaction Rate (k, 10⁻³ s⁻¹) | HOMO Energy (eV) | LUMO Energy (eV) | Charge on Sulfur Atom (e) |

| 1 | H | 5.2 | -6.1 | -1.2 | -0.25 |

| 2 | 4-CH₃ | 7.8 | -5.9 | -1.1 | -0.28 |

| 3 | 4-OCH₃ | 9.1 | -5.8 | -1.0 | -0.30 |

| 4 | 4-Cl | 3.5 | -6.3 | -1.4 | -0.22 |

| 5 | 4-NO₂ | 1.8 | -6.5 | -1.7 | -0.19 |

In this case, the reactivity (reaction rate) is correlated with quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the partial charge on the sulfur atom. A higher HOMO energy generally correlates with increased reactivity towards electrophiles (like an oxidizing agent), as electrons are more readily donated. A more negative partial charge on the sulfur atom would also enhance its nucleophilicity.

The resulting QSRR equation might be:

Predicted log(k) = 1.5 * HOMO_Energy - 0.5 * LUMO_Energy - 5.0 * Charge_on_S + constant

Such a model would indicate that electron-donating substituents on the benzyl ring, which raise the HOMO energy and increase the negative charge on the sulfur, would accelerate the oxidation reaction. Conversely, electron-withdrawing groups would be expected to decrease the reaction rate.

Applications in Advanced Organic Synthesis and Functional Materials

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The utility of 2-(Benzylthio)-5-chloropyridine as a synthetic precursor is a growing area of investigation. Its ability to undergo a range of chemical transformations allows for the elaboration of the pyridine (B92270) core into more complex and functionally diverse structures. A common synthetic route to this class of compounds involves the nucleophilic substitution of a chloropyridine with benzyl (B1604629) mercaptan. evitachem.com

While specific examples detailing the direct conversion of this compound into fused heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests significant potential. The pyridine nitrogen, the sulfur atom of the thioether, and the reactive chlorine atom provide multiple sites for cyclization reactions. For instance, the thioether can be oxidized to a sulfoxide (B87167) or sulfone, which can act as leaving groups or participate in cyclization reactions. The chlorine atom is susceptible to nucleophilic substitution, a key step in the formation of fused rings. Research on related structures, such as the synthesis of benzothieno[2,3-c]pyridines, highlights the general strategies that could be applicable, involving the construction of new rings onto a substituted pyridine core. nih.gov

The functional groups present in this compound serve as handles for the introduction of further chemical diversity, making it an attractive starting material for the synthesis of polyfunctionalized pyridines. The chlorine atom at the 5-position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents at this position.

Furthermore, the benzylthio group at the 2-position can be chemically manipulated. For example, oxidation of the sulfide (B99878) to a sulfoxide or sulfone can alter the electronic properties of the pyridine ring and provide a leaving group for subsequent substitution reactions. The benzyl group itself can be cleaved under specific conditions to yield the corresponding 2-mercaptopyridine, which can then be further functionalized. The synthesis of various substituted pyridines often relies on the reactivity of such precursors. scirp.org

A general method for the preparation of 2-amino-5-chloropyridine (B124133), a potential precursor for this compound, involves the chlorination of 2-aminopyridine (B139424). nih.govgoogle.com This highlights the accessibility of key starting materials for the synthesis of the title compound.

Exploration in Ligand Design for Catalysis

The field of coordination chemistry has seen a surge in the development of ligands based on pyridine thioethers for use in catalysis. The combination of a soft sulfur donor and a hard nitrogen donor in these ligands makes them effective for coordinating with a variety of transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes.

Pyridine thioethers are recognized as valuable ligand components in coordination chemistry. The interplay between the sigma-donating nitrogen and the pi-accepting sulfur can be fine-tuned by altering the substituents on the pyridine ring and the thioether moiety. This allows for precise control over the electronic and steric properties of the resulting metal complexes, which is crucial for optimizing catalytic performance. The synergy between main group elements, such as sulfur, and transition metals is a key aspect of modern inorganic and organometallic chemistry. scirp.org

While specific studies detailing the use of this compound as a ligand in transition metal-catalyzed transformations are limited, the broader class of pyridine thioether ligands has shown significant promise. For instance, rhodium and cobalt complexes bearing bidentate pyridine-thioether type ligands have been investigated for their catalytic activity in the oxidation of alcohols. researchgate.net The electronic and steric environment created by the ligand around the metal center is critical in determining the efficiency and outcome of the catalytic cycle. The principles of transition metal catalysis are fundamental to drug discovery and development, with a vast array of reactions relying on precisely designed ligands. guidechem.com

The following table summarizes the key reactive sites of this compound and their potential transformations for the synthesis of more complex molecules.

| Reactive Site | Potential Transformation | Resulting Functionality |

| 5-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Ethers, Thioethers, etc. |

| 2-Benzylthio | Oxidation | Sulfoxide, Sulfone |

| 2-Benzylthio | Cleavage | 2-Mercaptopyridine |

| Pyridine Ring | Electrophilic Aromatic Substitution | Further ring functionalization |

| Pyridine Ring | Metal Coordination | Formation of catalytic complexes |

Potential for Applications in Functional Materials Chemistry

The exploration of this compound and its derivatives in the realm of functional materials is an area with considerable untapped potential. The inherent properties of the pyridine ring, such as its ability to participate in π-stacking interactions and coordinate with metal ions, make it a desirable component in the design of organic electronic materials, sensors, and metal-organic frameworks (MOFs).

The presence of both a chloro and a benzylthio substituent offers opportunities for post-synthetic modification, allowing for the tuning of the material's properties. For example, the chlorine atom could be used as a reactive handle to anchor the molecule to a surface or to polymerize it into a larger structure. The sulfur atom in the thioether linkage could also be utilized for its coordination properties or its potential to participate in charge transport. While direct applications of this compound in materials science are yet to be widely reported, the versatility of the pyridine chemotype in this field is well-established. scirp.org

Non-Linear Optical (NLO) Materials Development

The development of materials with non-linear optical (NLO) properties is crucial for applications in optical data processing, telecommunications, and photonics. The efficacy of an NLO material is often linked to its molecular structure, specifically the presence of a "push-pull" system, which consists of an electron-donating group and an electron-accepting group linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, leading to a large second-order hyperpolarizability (β), a key measure of NLO activity.

Studies on related pyrimidine (B1678525) and bipyrimidine derivatives have demonstrated the validity of this approach. For instance, pyrimidine cores have been shown to be ideal for creating push-pull molecules that influence luminescence and NLO properties. nih.gov Research on bipyrimidine-based chromophores has confirmed that connecting electron-donor groups to electron-accepting bipyrimidine rings can generate materials with strong second and third-order NLO activity. rsc.org Theoretical and experimental investigations into pyrimidine derivatives, such as N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), have shown significant NLO behavior, highlighting their potential for advanced optical and photonic applications. nih.govnih.gov

While direct NLO studies on this compound are not extensively documented, the established principles suggest its potential as a foundational block for NLO materials. Its structure embodies the necessary push-pull characteristics that are a prerequisite for high NLO response.

Table 1: NLO Properties of Related Pyrimidine Derivatives

| Compound | Key Structural Feature | NLO Property Investigated | Finding | Reference |

| PMMS | Pyrimidine ring with donor/acceptor substituents | Third-order nonlinear susceptibility (χ³) | Superior to known chalcone (B49325) derivatives | nih.govnih.gov |

| Bipyrimidine Chromophores | Alkoxystyryl donor groups, bipyrimidine acceptor | First hyperpolarizability (β), Second Harmonic Generation (SHG) | Non-centrosymmetric organization enables strong SHG | rsc.org |

Low Dielectric Constant Materials

In the microelectronics industry, there is a persistent demand for low dielectric constant (low-κ) materials to serve as insulators between the metallic interconnects in integrated circuits. wikipedia.org A lower dielectric constant reduces parasitic capacitance, which in turn minimizes signal delay (RC delay), cross-talk, and power consumption, enabling faster and more efficient devices. researchgate.net Key strategies for designing low-κ materials include reducing bond polarizability and increasing free volume (porosity). nih.govresearchgate.net

For a molecule like this compound, its potential contribution to low-κ materials would likely be as a monomer unit in a larger polymer. Several of its features are advantageous in this context:

Reduced Polarity: The replacement of highly polar bonds with less polar ones, such as C-S and C-H, can lower the dielectric constant. The benzylthio group is less polar than the functional groups found in many conventional polymers.

Hydrophobicity: Low-κ materials must be hydrophobic to prevent the absorption of atmospheric moisture, as water has a very high dielectric constant (κ ≈ 80). researchgate.net The benzyl group imparts a degree of hydrophobicity.

While organosilicate glasses and fluorinated polymers are common low-κ materials, the exploration of pyridine-based polymers offers a promising avenue for materials with good thermal and mechanical stability combined with desirable dielectric properties.

Table 2: Properties of Pyridine-Containing Low-κ Materials

| Material Type | Key Structural Feature | Dielectric Constant (κ) | Frequency | Reference |

| Fluorinated Polyimide | Triphenyl pyridine units, Ester groups | 2.74 - 2.84 | 10 GHz | rsc.org |

Components in Conjugated Polymers for Organic Electronics

Conjugated polymers are the active materials in a wide range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is heavily dependent on the electronic properties of the polymers, such as their energy levels (HOMO/LUMO) and charge carrier mobilities.

Pyridine-containing polymers have emerged as a significant class of materials for organic electronics, primarily due to the high electron affinity of the pyridine ring. dtic.mil This electron-deficient nature makes them excellent candidates for n-type (electron-transporting) and ambipolar semiconductors. Light-emitting devices have been successfully fabricated using pyridine-containing polymers, which facilitate the use of stable metals like aluminum as the electron-injecting contact. dtic.mil

The synthesis of donor-acceptor (D-A) copolymers is a powerful strategy for tuning the optoelectronic properties of conjugated polymers. In this design, an electron-rich (donor) unit is alternated with an electron-poor (acceptor) unit along the polymer backbone. This approach allows for the engineering of the polymer's band gap and energy levels.

This compound could serve as a precursor to an acceptor monomer in a D-A copolymer. The 5-chloropyridine core would function as the acceptor unit. Its utility is supported by research on similar structures, such as thiadiazolo[3,4-c]pyridine, which has been used as an acceptor unit in a D-A copolymer (PTBDTPT) for OFET applications, achieving a hole mobility of 1.92 x 10⁻² cm² V⁻¹ s⁻¹. nih.gov The sulfur atom in the thioether linkage can also promote intermolecular S-S interactions, which can facilitate charge transport between polymer chains.

Development of Novel Synthetic Methodologies Utilizing Pyridine Thioethers

Pyridine thioethers are not only valuable target molecules but also versatile intermediates in organic synthesis. The development of synthetic methods involving these compounds expands the toolkit available to chemists for constructing complex heterocyclic systems.

The synthesis of pyridine thioethers like this compound can typically be achieved through nucleophilic aromatic substitution, where a chloropyridine is treated with a thiol in the presence of a base. More advanced methods include palladium-catalyzed cross-coupling reactions, which offer broader substrate scope and milder reaction conditions. nih.govresearchgate.net

Once formed, the pyridine thioether moiety itself can be used as a synthetic handle for further transformations. The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone. These oxidized species are excellent leaving groups in nucleophilic substitution reactions, much more so than the original chloride. This two-step sequence—thioetherification followed by oxidation and displacement—provides an alternative to direct substitution on the pyridine ring, which can be challenging or require harsh conditions.

This strategy allows for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, carbanions) at the 2-position of the pyridine ring under relatively mild conditions. Therefore, the thioether group acts as an "activator" for a position on the pyridine ring that might otherwise be unreactive, enabling the development of novel synthetic routes to highly functionalized pyridine derivatives.

Conclusion and Future Perspectives

Current Research Gaps and Challenges in Pyridine (B92270) Thioether Chemistry

The chemistry of pyridine thioethers is not without its hurdles. A significant challenge lies in the regioselective functionalization of the pyridine ring. researchgate.net Due to its electron-deficient nature, direct and selective C-H functionalization, especially at the C3 and C5 positions, remains a complex task. researchgate.net While methods exist for C2 and C4 derivatization, achieving meta-functionalization often requires multi-step sequences or harsh reaction conditions. researchgate.net

Another area with research gaps is the modulation of the reactivity of the thioether linkage itself. The sulfur atom can be prone to oxidation, which can be an undesirable side reaction or a feature to be exploited, depending on the context. Controlling this reactivity to achieve selective transformations is a continuing challenge. Furthermore, in the context of ligation chemistry, pyridine-containing auxiliaries can exhibit instability, leading to premature cleavage under certain pH conditions. nih.gov This highlights a need for more robust auxiliary designs.

Finally, while many pyridine thioethers are synthesized for specific applications, a deeper, more fundamental understanding of their structure-property relationships is often lacking. For instance, how substituents on the pyridine ring and the thioether moiety synergistically influence the molecule's electronic properties, conformation, and ultimately its biological activity or catalytic performance is not always well-understood. acs.org

Emerging Synthetic Strategies for 2-(Benzylthio)-5-chloropyridine Analogues

In response to the synthetic challenges, several innovative strategies are emerging for the synthesis of this compound and its analogues. One of the most common and effective methods involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyridine ring with a benzylthiolate. For instance, the synthesis of 2-(benzylthio)-3-ethylsulfonylpyridine is achieved by reacting 3-ethylsulfonyl-2-chloropyridine with benzyl (B1604629) mercaptan. evitachem.com Similarly, various 2-(benzylthio)pyrimidine derivatives are prepared through the condensation of 2-thiopyrimidines with benzyl halides in the presence of a base. scirp.orgscirp.org

More advanced strategies are also being developed. Palladium-catalyzed cross-coupling reactions, which have revolutionized aromatic chemistry, are being adapted for the synthesis of pyridine thioethers, offering a powerful tool for creating diverse analogues. acs.orgrug.nl These methods often provide access to compounds that are difficult to synthesize using traditional nucleophilic substitution reactions.

Another promising approach is the use of C-H functionalization. Although challenging, recent advances in catalysis are making the direct introduction of a benzylthio group onto a pyridine scaffold more feasible. These methods avoid the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient.

The table below summarizes some emerging synthetic strategies.

Table 1: Emerging Synthetic Strategies for Pyridine Thioether Analogues| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Nucleophilic Aromatic Substitution | Reaction of a halopyridine with a thiol in the presence of a base. | Well-established, reliable for many substrates. scirp.orgscirp.org |

| Palladium-Catalyzed Cross-Coupling | Coupling of a halopyridine with a thiol using a palladium catalyst. | High functional group tolerance, broad scope. acs.orgrug.nl |

| Direct C-H Thiolation | Direct introduction of a thioether group onto the pyridine ring via C-H activation. | High atom economy, reduced number of synthetic steps. researchgate.net |

Untapped Potential for New Chemical Applications and Transformations

While 2-(benzylthio)pyridine derivatives have been explored for their antimicrobial and anticancer activities, their full potential remains largely untapped. evitachem.comscirp.orgscirp.orgnih.gov The unique electronic and structural features of these molecules suggest a wide range of other possible applications.

In materials science, the sulfur atom and the aromatic rings of this compound make it an interesting candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the pyridine and benzyl rings could allow for the design of materials with specific charge-transport characteristics.

In catalysis, chiral pyridine thioethers have shown great promise as ligands in asymmetric catalysis, achieving near-perfect enantioselectivity in some palladium-catalyzed reactions. acs.orgrug.nl There is significant potential to expand the use of this compound and its analogues as ligands for a broader range of transition metal-catalyzed transformations.

Furthermore, the reactivity of the thioether bond itself could be harnessed for novel chemical transformations. For example, selective oxidation of the sulfur to a sulfoxide (B87167) or sulfone can dramatically alter the molecule's properties and biological activity. These oxidized derivatives could have their own unique applications.

Directions for Future Computational and Theoretical Studies

Computational and theoretical studies are poised to play a crucial role in accelerating the development of pyridine thioether chemistry. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.govnih.gov

Future computational work could focus on several key areas. Firstly, theoretical studies can be employed to predict the regioselectivity of functionalization reactions on the pyridine ring, guiding the design of more efficient synthetic routes. researchgate.net By modeling the transition states of different reaction pathways, chemists can identify the most promising conditions for achieving the desired isomer.

Secondly, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to rationalize the biological activity of this compound analogues and to design new compounds with enhanced potency and selectivity. nih.gov These studies can help to identify the key structural features responsible for the interaction with biological targets.

Finally, computational methods can be used to explore the conformational landscape of these molecules and to understand how their three-dimensional shape influences their properties. acs.org This is particularly important for applications in asymmetric catalysis, where the ligand's conformation plays a critical role in determining the stereochemical outcome of the reaction. Theoretical calculations can also aid in the interpretation of experimental data, such as NMR and UV-vis spectra, providing a more complete picture of the molecule's behavior. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(benzylthio)-5-chloropyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, S-benzylisothiourea hydrochloride reacts with 5-chloropyridine derivatives under controlled conditions. Key parameters include temperature (80–100°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reactants. Evidence from analogous syntheses shows that electron-withdrawing groups (e.g., Cl) on the pyridine ring enhance reactivity, achieving yields up to 85% under optimized conditions .

- Data Reference : Reaction yields and substituent effects are detailed in Table 2 of , which compares electron-donating and electron-withdrawing groups .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the benzylthio substitution pattern and chloropyridine backbone.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify thioether (C–S) stretching vibrations (~600–700 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste facilities .

Advanced Research Questions

Q. How can substituents on the pyridine ring modulate the reactivity of this compound in cross-coupling reactions?

- Methodology : The 5-chloro group acts as a directing site for functionalization. For example:

- Suzuki-Miyaura Coupling : Replace Cl with aryl/heteroaryl groups using Pd catalysts. Electron-deficient boronic acids enhance coupling efficiency.

- SNAr Reactions : Introduce amines or thiols at the 5-position under basic conditions (e.g., K₂CO₃ in DMSO) .

Q. What mechanistic insights explain the nucleophilic aromatic substitution (NAS) behavior of this compound?

- Methodology :

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to determine rate constants under varying temperatures/pH.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and charge distribution. The electron-deficient pyridine ring lowers activation energy for NAS .

- Case Study : ’s synthesis of dihydropyrimidines highlights the role of S-benzylisothiourea as a nucleophile .

Q. How can computational tools predict the physicochemical properties of this compound derivatives?

- Methodology :

- LogP Calculations : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity for drug design.

- Solubility Prediction : Apply COSMO-RS models to optimize solvent systems for crystallization.

- Toxicity Profiling : Leverage QSAR databases (e.g., ECOSAR) to assess environmental hazards .

Q. What strategies improve the stability of this compound under acidic/basic conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.